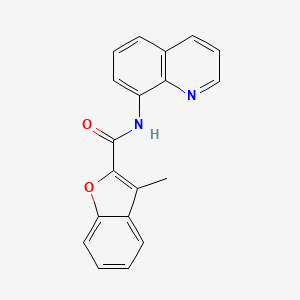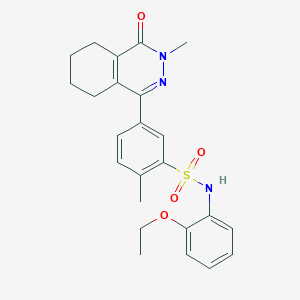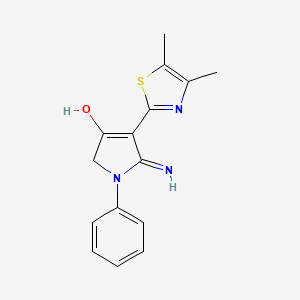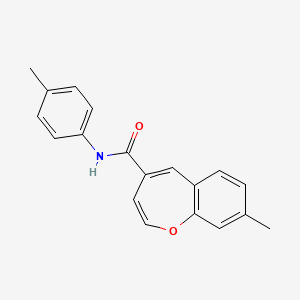
3-methyl-N-(quinolin-8-yl)-1-benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-N-(quinolin-8-yl)-1-benzofuran-2-carboxamide is an organic compound that features a benzofuran core, a quinoline moiety, and a carboxamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(quinolin-8-yl)-1-benzofuran-2-carboxamide typically involves the functionalization of a benzofuran derivative with a quinoline moiety. One common method involves the use of iron-catalyzed C-H bond functionalization. For instance, a reaction between 3-methyl-N-(quinolin-8-yl)benzamide and phenylboronic acid pinacol ester in the presence of butyllithium in hexane at low temperatures (around -78°C) can yield the desired product .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and minimize waste would be essential. Catalysts and reagents would be chosen based on their availability, cost, and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
3-methyl-N-(quinolin-8-yl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the quinoline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the benzofuran or quinoline moieties.
Reduction: Reduced forms of the carboxamide group.
Substitution: Substituted quinoline derivatives.
Applications De Recherche Scientifique
3-methyl-N-(quinolin-8-yl)-1-benzofuran-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the construction of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism by which 3-methyl-N-(quinolin-8-yl)-1-benzofuran-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-methyl-N-(quinolin-8-yl)benzamide: Similar structure but lacks the benzofuran moiety.
4’-methyl-2’-(quinolin-8-ylcarbamoyl)-biphenyl-4-carboxylic acid ethyl ester: Contains a biphenyl core instead of benzofuran.
Uniqueness
3-methyl-N-(quinolin-8-yl)-1-benzofuran-2-carboxamide is unique due to the presence of both benzofuran and quinoline moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C19H14N2O2 |
|---|---|
Poids moléculaire |
302.3 g/mol |
Nom IUPAC |
3-methyl-N-quinolin-8-yl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C19H14N2O2/c1-12-14-8-2-3-10-16(14)23-18(12)19(22)21-15-9-4-6-13-7-5-11-20-17(13)15/h2-11H,1H3,(H,21,22) |
Clé InChI |
XPYWTSCZOGHFHI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(OC2=CC=CC=C12)C(=O)NC3=CC=CC4=C3N=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-methylbenzyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11308711.png)
![2-(4-chloro-3-methylphenoxy)-N-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]propanamide](/img/structure/B11308715.png)
![4-(3-hydroxy-4-methoxyphenyl)-3-methyl-4,7,8,9-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5(6H)-one](/img/structure/B11308722.png)
![N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-3-propoxybenzamide](/img/structure/B11308729.png)
![5-(4-chlorophenyl)-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11308730.png)
![N-({4-methyl-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-N-(4-methylphenyl)methanesulfonamide](/img/structure/B11308731.png)

![7-Chloro-2-[3-(diethylamino)propyl]-1-(3,4-dimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11308753.png)
![N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B11308759.png)
![2-[(4-ethyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide](/img/structure/B11308761.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B11308771.png)

![N-benzyl-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide](/img/structure/B11308778.png)
